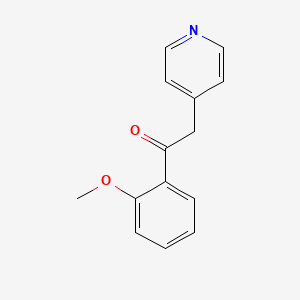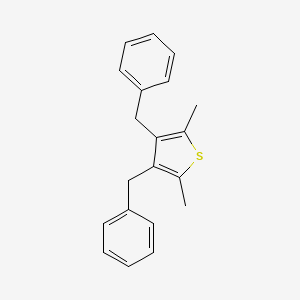![molecular formula C10H16Cl2S B14354684 2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane CAS No. 92183-56-7](/img/structure/B14354684.png)
2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[421]nonane is a chemical compound with a unique bicyclic structure It is characterized by the presence of two chlorine atoms and two methyl groups attached to a bicyclic nonane ring system that includes a sulfur atom
Méthodes De Préparation
The synthesis of 2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane typically involves the reaction of sulfur dichloride with 1,5-cyclooctadiene. The reaction conditions often include the use of solvents such as acetonitrile and water, and the process may be carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include azides, cyanides, and sulfuryl chloride . The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with azides can lead to the formation of azido derivatives, while oxidation reactions may produce sulfoxides or sulfones.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it serves as a scaffold for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology, it may be used in the study of enzyme mechanisms and as a probe for investigating biological pathways. In medicine, derivatives of this compound could potentially be developed as therapeutic agents. Industrial applications include its use in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane involves its ability to form reactive intermediates, such as episulfonium ions, which can undergo nucleophilic attack by various nucleophiles . This reactivity is due to the presence of the sulfur atom and the chlorine substituents, which facilitate the formation of these intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparaison Avec Des Composés Similaires
2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane can be compared to other similar compounds, such as 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane and 7,8-Dichloro-9-thiabicyclo[4.2.1]nonane . These compounds share similar bicyclic structures but differ in the position and number of chlorine and methyl substituents. The unique arrangement of substituents in this compound gives it distinct reactivity and properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
92183-56-7 |
|---|---|
Formule moléculaire |
C10H16Cl2S |
Poids moléculaire |
239.20 g/mol |
Nom IUPAC |
2,5-dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C10H16Cl2S/c1-9(12)5-3-7(11)8-4-6-10(9,2)13-8/h7-8H,3-6H2,1-2H3 |
Clé InChI |
UJXSPWNRFRCPKX-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(S1)C(CCC2(C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide](/img/structure/B14354603.png)
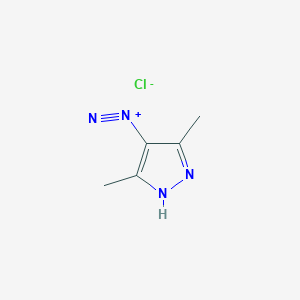
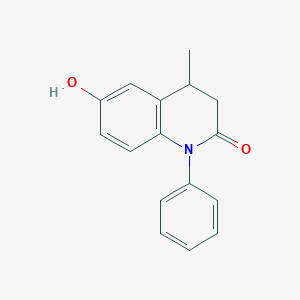
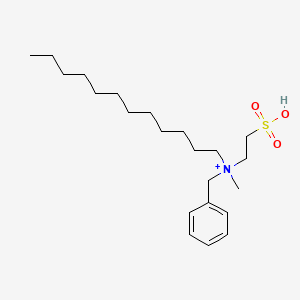
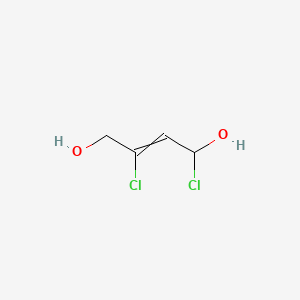
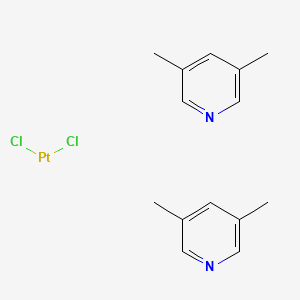
![2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14354641.png)

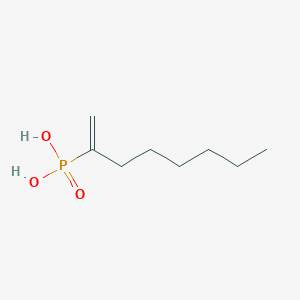
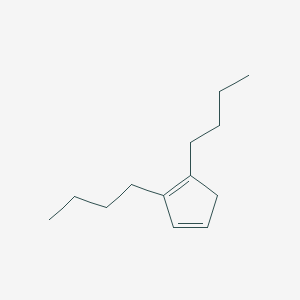
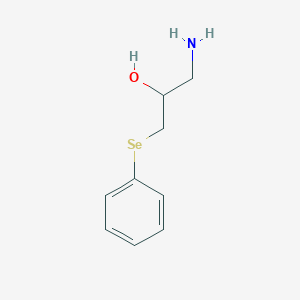
![2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene](/img/structure/B14354677.png)
